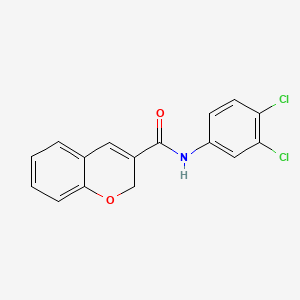

N-(3,4-二氯苯基)-2H-香豆素-3-基酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3,4-dichlorophenyl)-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene moiety (a heterocyclic compound consisting of a benzene ring fused to a dihydropyran ring), a carboxamide group (a functional group derived from carboxylic acids where the hydroxyl group has been replaced by an amine), and a 3,4-dichlorophenyl group (a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene ring, the dichlorophenyl group, and the carboxamide group. The dichlorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the phenyl ring. The chromene ring system may also be planar or nearly planar .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxamide group could be involved in various reactions such as hydrolysis, reduction, and condensation reactions. The dichlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and stability .科学研究应用

抗氧化和抗菌剂

- 一项研究合成了一系列色烯羧酰胺衍生物,这些衍生物表现出良好的抗氧化活性和对各种菌株有希望的抗菌活性 (Chitreddy V. Subbareddy & S. Sumathi, 2017)。

抗菌活性

- N-芳基-7-羟基-2-亚氨基-2H-色烯-3-羧酰胺的合成表明,一些化合物表现出抗菌活性 (S. V. Ukhov 等,2021)。

抗菌和溶剂变色研究

- 合成了一种新型的 4H-色烯-3-羧酰胺衍生物,并显示出有希望的抗菌活性和体外强抗氧化活性 (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017)。

合成和药理学评价

- 一项研究重点关注基于色烯的 N-杂环化合物的合成,这些化合物表现出高抗菌活性 (I. H. E. Azab 等,2017)。

2-亚氨基和 2-氧代-2H-色烯-3-羧酰胺的合成

- 这项研究提供了一种合成色烯羧酰胺的环保方法,这对于各种生物应用非常重要 (F. Proença & Marta Costa, 2008)。

多样性导向合成

- 开发了一种合成四氢-2H-色烯-3-羧酰胺衍生物的方法,这些衍生物是多种生物活性化合物的一部分 (Maria A. Vodolazhenko 等,2012)。

光致变色应用

- 对 N-(4-氯苯基)-3,3-二苯基-3H-苯并[f]色烯-5-羧酰胺的研究探索了其光致变色特性及其在甲基硅烷氧烷基质涂层中的应用 (Yongzeng Fang 等,2015)。

细胞毒性和抗氧化剂

- 合成了 N-(取代苯基)-2-(7-羟基-4-甲基-2H-色烯-2-亚烷基)肼-1-羧酰胺,并显示出对癌细胞系的细胞毒性和抗氧化活性 (Amena Ali 等,2021)。

结构研究

- 分析了四种 N-(4-卤苯基)-4-氧代-4H-色烯-3-羧酰胺的晶体结构,深入了解了它们的分子构型 (L. Gomes 等,2015)。

未来方向

The study of this compound could be of interest in various fields, including medicinal chemistry, due to the biological activities associated with chromene derivatives. Future research could focus on exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

作用机制

Target of Action

Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are known to inhibit photosynthesis . They do this by blocking the Q_B plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone .

Mode of Action

For instance, DCMU, a similar compound, interrupts the photosynthetic electron transport chain in photosynthesis, thus reducing the ability of the plant to turn light energy into chemical energy .

Biochemical Pathways

Related compounds like dcmu are known to affect the photosynthetic electron transport chain in photosynthesis . This interrupts the conversion of light energy into chemical energy, affecting the plant’s ability to produce ATP and reductant potential .

Result of Action

It can be inferred from related compounds that it might lead to a reduction in the plant’s ability to convert light energy into chemical energy .

Action Environment

For instance, the persistence of propanil, a similar compound, in soil and aquatic environments, along with the possible accumulation of toxic degradation products, is of environmental concern .

属性

IUPAC Name |

N-(3,4-dichlorophenyl)-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO2/c17-13-6-5-12(8-14(13)18)19-16(20)11-7-10-3-1-2-4-15(10)21-9-11/h1-8H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKJJJGXPVYJKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Tert-butyl)-3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)urea](/img/structure/B2804955.png)

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2804957.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one](/img/structure/B2804967.png)

![2-Amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2804969.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2804970.png)

![5-[(4-Ethoxyphenyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2804975.png)